

# Lithium Chromate: A Technical Examination of its Hygroscopic and Deliquescent Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lithium chromate*

Cat. No.: *B079147*

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the hygroscopic and deliquescent nature of **lithium chromate** ( $\text{Li}_2\text{CrO}_4$ ), providing a comprehensive overview for laboratory and development settings. The interaction of a substance with atmospheric moisture is a critical parameter influencing its stability, handling, and application. This document consolidates available data on the physical properties of **lithium chromate** and outlines the experimental protocols for characterizing its behavior in the presence of water vapor.

## Defining Hygroscopicity and Deliquescence

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface). Deliquescence is an extreme form of hygroscopicity where a substance absorbs enough moisture from the air to dissolve and form a liquid solution. The critical relative humidity (CRH) is the specific relative humidity at which a solid substance begins to deliquesce at a given temperature<sup>[1]</sup>.

## Lithium Chromate: A Deliquescent Compound

**Lithium chromate**, and particularly its dihydrate form ( $\text{Li}_2\text{CrO}_4 \cdot 2\text{H}_2\text{O}$ ), is classified as a deliquescent substance<sup>[2][3]</sup>. This means that when exposed to ambient air with a relative humidity at or above its critical relative humidity, it will absorb atmospheric water and dissolve into a saturated aqueous solution. This property is crucial to consider in the storage, handling,

and application of **lithium chromate**, as uncontrolled exposure to humidity can lead to changes in its physical state, concentration, and reactivity.

While the deliquescent nature of **lithium chromate** is well-documented, a specific value for its critical relative humidity (CRH) is not readily available in the reviewed literature. The determination of this value would require specific experimental analysis.

## Quantitative Data and Physical Properties

To provide a comprehensive understanding of **lithium chromate**, its key physical and chemical properties are summarized in the table below.

| Property            | Value                                        | Reference |
|---------------------|----------------------------------------------|-----------|
| Chemical Formula    | Li <sub>2</sub> CrO <sub>4</sub>             | [4]       |
| Molecular Weight    | 129.88 g/mol                                 | [4]       |
| Appearance          | Yellow crystalline solid                     | [2][4]    |
| Solubility in Water | 94.6 g/L at 25 °C                            | [4]       |
| Hygroscopic Nature  | Deliquescent (especially the dihydrate form) | [2][3]    |

## Experimental Protocols for Determining Hygroscopicity and Deliquescence

The hygroscopic and deliquescent properties of a substance like **lithium chromate** can be quantitatively determined using several established experimental methods. The following are detailed protocols for two common techniques.

### Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature[5][6].

Objective: To determine the moisture sorption and desorption isotherms of a substance, identify the critical relative humidity for deliquescence, and quantify its hygroscopicity.

**Methodology:**

- Sample Preparation: A small, accurately weighed sample of **lithium chromate** (typically 5-20 mg) is placed in the sample pan of the DVS instrument.
- Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% relative humidity) until a stable mass is achieved. This establishes the dry mass of the sample.
- Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the humidity constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).
- Desorption Phase: After reaching the maximum relative humidity, the process is reversed. The relative humidity is decreased in a stepwise manner back to 0% RH, and the mass loss is recorded at each step until equilibrium is reached.
- Data Analysis: The change in mass at each relative humidity step is plotted against the relative humidity to generate sorption and desorption isotherms. A sharp, significant increase in mass at a specific relative humidity is indicative of deliquescence.

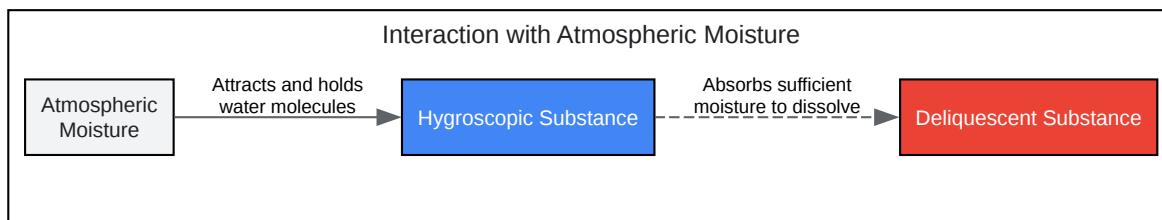
## Gravimetric Method (Static Method)

This method involves exposing a sample to a constant relative humidity environment, typically created using saturated salt solutions in a desiccator, and measuring the mass change over time[7][8].

**Objective:** To determine the hygroscopicity of a substance at a specific relative humidity.

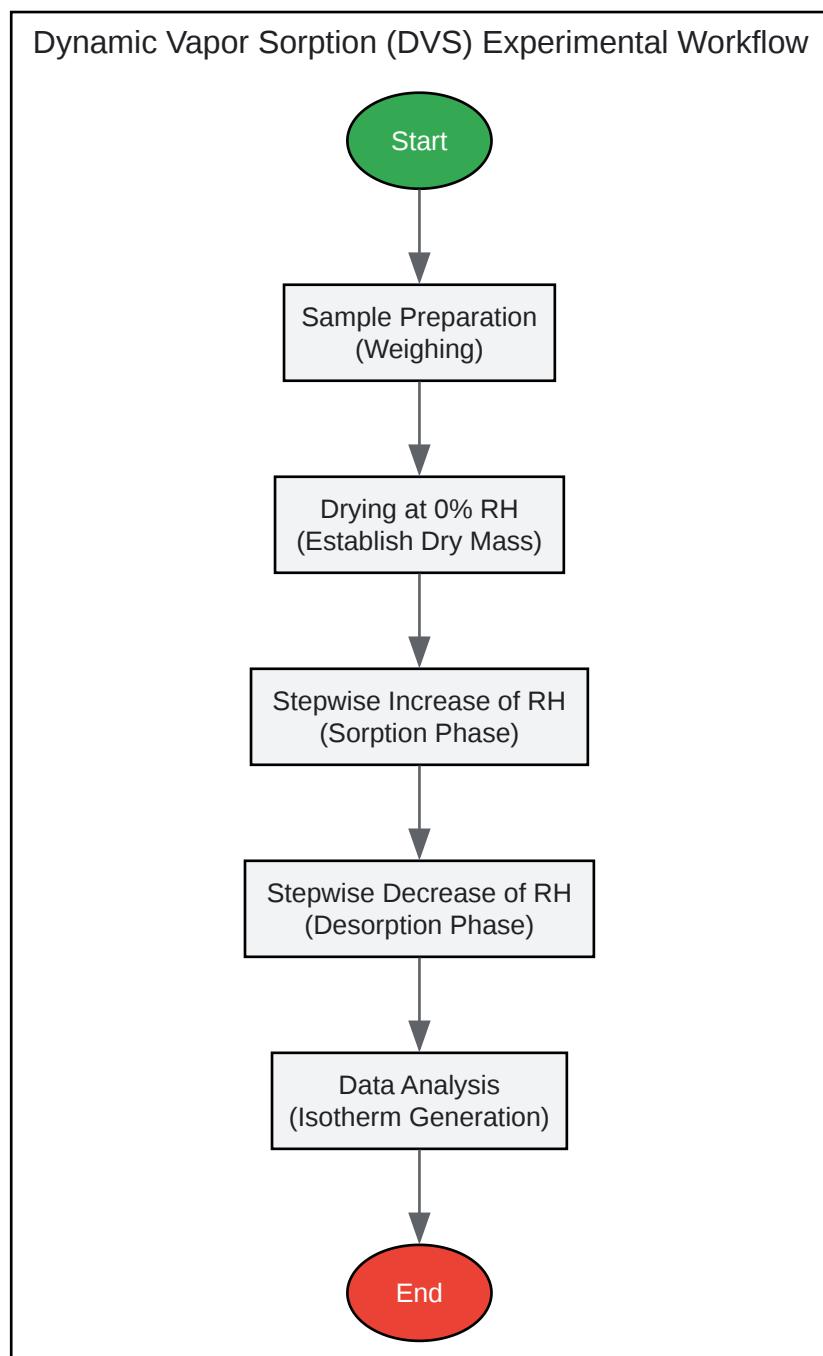
**Methodology:**

- Preparation of Constant Humidity Environment: A saturated solution of a specific salt is placed at the bottom of a sealed desiccator to maintain a known and constant relative humidity. For example, a saturated solution of sodium chloride creates a relative humidity of approximately 75% at room temperature.


- Sample Preparation: A sample of **lithium chromate** is dried in an oven to a constant weight and then weighed accurately in a pre-weighed container.
- Exposure: The container with the dried sample is placed in the desiccator, and the desiccator is sealed.
- Mass Measurement: The sample is periodically removed from the desiccator and weighed at fixed time intervals until a constant mass is achieved, indicating that equilibrium with the surrounding atmosphere has been reached.
- Calculation: The percentage of water sorbed is calculated using the following formula:

$$\% \text{ Water Sorbed} = [ ( \text{Final Mass} - \text{Initial Mass} ) / \text{Initial Mass} ] * 100$$

By performing this experiment with a series of saturated salt solutions that provide different relative humidity levels, a sorption profile can be constructed.


## Visualizing Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.



[Click to download full resolution via product page](#)

Caption: Logical relationship between hygroscopy and deliquescence.



[Click to download full resolution via product page](#)

Caption: A simplified workflow for a Dynamic Vapor Sorption experiment.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 2. Lithium chromate | Li<sub>2</sub>CrO<sub>4</sub> | CID 26627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hzoceanchem.com [hzoceanchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]
- 6. skpharmteco.com [skpharmteco.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. omicsonline.org [omicsonline.org]
- To cite this document: BenchChem. [Lithium Chromate: A Technical Examination of its Hygroscopic and Deliquescent Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079147#is-lithium-chromate-hygroscopic-or-deliquescent]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)